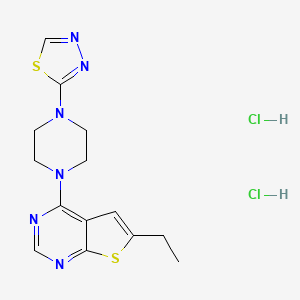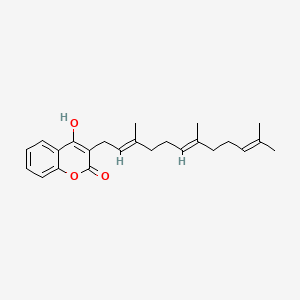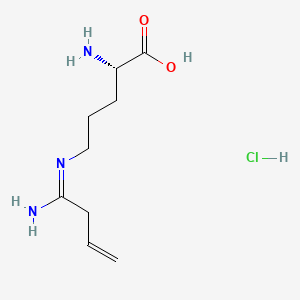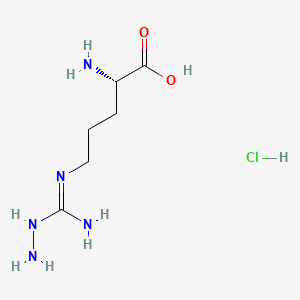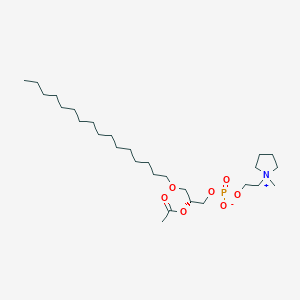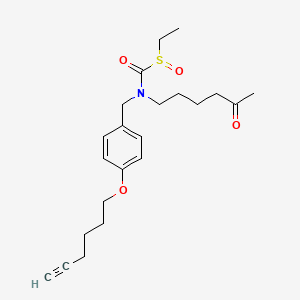
STCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphoxythiocarbamate alkyne (STCA) is a mildly electrophilic compound that selectively targets cysteine residues in proteins. It has been studied for its potential as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of oncogenic client proteins. By forming stable thiocarbamate adducts with cysteine residues, this compound destabilizes these client proteins, leading to the inhibition of cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
STCA can be synthesized through a multi-step chemical process. One common method involves the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide to form sodium diethyldithiocarbamate. This intermediate is then treated with an alkyne to produce the final sulphoxythiocarbamate alkyne compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
STCA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: The major product is a disulfide compound.
Substitution: The major products are alkylated thiocarbamates.
Scientific Research Applications
STCA has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the modification of cysteine residues in proteins.
Biology: Studied for its role in inhibiting HSP90 and destabilizing oncogenic proteins.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell proliferation.
Industry: Used in the synthesis of flame-retardant materials and other industrial applications
Mechanism of Action
STCA exerts its effects by selectively targeting cysteine residues in proteins, particularly HSP90. By forming stable thiocarbamate adducts, it destabilizes the client proteins of HSP90, such as RAF1, HER2, CDK1, CHK1, and mutant p53. This leads to the inhibition of cancer cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sodium diethyldithiocarbamate: Another dithiocarbamate compound with similar nucleophilic properties.
Trichloroacetic acid: An analogue of acetic acid with similar electrophilic properties
Uniqueness
STCA is unique in its ability to selectively target cysteine residues in HSP90 without interfering with the ATP-binding ability of the chaperone. This selective targeting makes it a promising candidate for cancer therapy, as it can destabilize multiple oncogenic proteins simultaneously .
Properties
CAS No. |
1266573-85-6 |
|---|---|
Molecular Formula |
C22H31NO4S |
Molecular Weight |
405.553 |
IUPAC Name |
1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide |
InChI |
InChI=1S/C22H31NO4S/c1-4-6-7-10-17-27-21-14-12-20(13-15-21)18-23(22(25)28(26)5-2)16-9-8-11-19(3)24/h1,12-15H,5-11,16-18H2,2-3H3 |
InChI Key |
AXDYDFJBKQJLCU-UHFFFAOYSA-N |
SMILES |
CCS(=O)C(=O)N(CCCCC(=O)C)CC1=CC=C(C=C1)OCCCCC#C |
Synonyms |
N-(4-Hex-5-ynyloxy-benzyl)-N-(5-oxo-hexyl)-ethanesulfinylformamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)
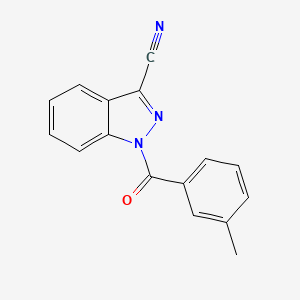
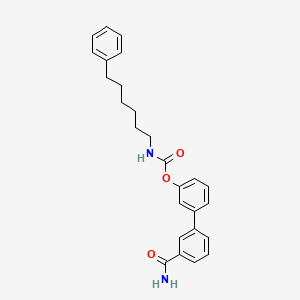
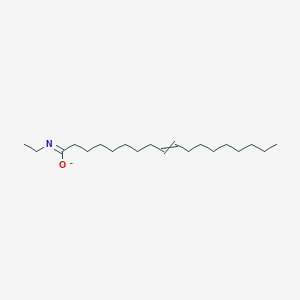
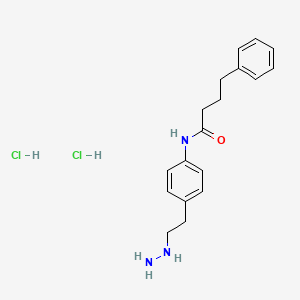
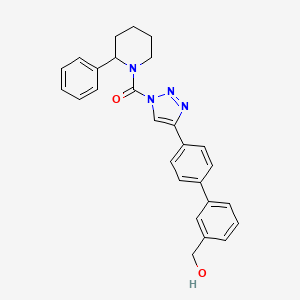
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
